molecular formula C9H12BNO4 B14077882 (5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid

(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid

Cat. No.: B14077882
M. Wt: 209.01 g/mol
InChI Key: LYPZKFBCTVROLE-UHFFFAOYSA-N
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Description

(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H12BNO4. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl group and a methoxycarbonyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form carbon-carbon bonds . This process is facilitated by the presence of a base and a palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl and methoxycarbonyl groups can also impact its solubility and stability compared to other boronic acids.

Properties

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

IUPAC Name

(5-ethyl-2-methoxycarbonylpyridin-4-yl)boronic acid

InChI

InChI=1S/C9H12BNO4/c1-3-6-5-11-8(9(12)15-2)4-7(6)10(13)14/h4-5,13-14H,3H2,1-2H3

InChI Key

LYPZKFBCTVROLE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1CC)C(=O)OC)(O)O

Origin of Product

United States

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